molecular formula C19H17N3O5 B5072459 (5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5072459
M. Wt: 367.4 g/mol
InChI Key: CQZBZUMJNVFPJW-UHFFFAOYSA-N
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Description

(5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a diazinane trione core

Properties

IUPAC Name

6-hydroxy-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-26-15-9-5-3-7-13(15)20-11-12-17(23)21-19(25)22(18(12)24)14-8-4-6-10-16(14)27-2/h3-11,24H,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZBZUMJNVFPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The diazinane trione core can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (5E)-1-(2-METHOXYPHENYL)-5-{[(2-METHOXYPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE apart from these similar compounds is its unique combination of methoxyphenyl groups and a diazinane trione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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